molecular formula C19H14N2O10S2 B2931171 2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate CAS No. 2415631-19-3

2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate

Cat. No.: B2931171
CAS No.: 2415631-19-3
M. Wt: 494.45
InChI Key: CREXIANDRFSTLY-UHFFFAOYSA-N
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Description

2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate: is an organic compound characterized by its complex structure, which includes multiple nitro and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate typically involves multiple steps:

    Sulfonation: The sulfonyl groups are introduced using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

    Esterification: The final step involves the esterification of the phenolic hydroxyl group with 2-nitrobenzenesulfonyl chloride under basic conditions, typically using a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for nitration and sulfonation steps to ensure consistent product quality and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups can undergo reduction to amines under catalytic hydrogenation conditions.

    Substitution: The sulfonyl groups can be displaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and sulfonic acid.

Common Reagents and Conditions

    Oxidation: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Reduction: Amines.

    Substitution: Sulfonamides or sulfonates.

    Hydrolysis: Phenols and sulfonic acids.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a precursor for more complex molecules. Its multiple reactive sites make it a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Biology and Medicine

The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Its sulfonyl groups are known to enhance the solubility and bioavailability of pharmaceutical compounds.

Industry

In the materials science field, this compound can be used in the production of polymers and resins with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The compound exerts its effects primarily through its reactive nitro and sulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and reduction, which are fundamental to its applications in synthesis and materials science. The molecular targets and pathways involved depend on the specific reactions and applications being considered.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-nitrophenol
  • 2-Nitrobenzenesulfonyl chloride
  • 4-Nitrophenyl 2-nitrobenzenesulfonate

Uniqueness

Compared to these similar compounds, 2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate is unique due to its dual nitro and sulfonyl functionalities, which provide a higher degree of reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of complex organic molecules and advanced materials.

Properties

IUPAC Name

[3-methyl-4-(2-nitrophenyl)sulfonyloxyphenyl] 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O10S2/c1-13-12-14(30-32(26,27)18-8-4-2-6-15(18)20(22)23)10-11-17(13)31-33(28,29)19-9-5-3-7-16(19)21(24)25/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREXIANDRFSTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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